2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide
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Overview
Description
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is a complex organic compound that features a unique combination of furan, pyridazinone, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Coupling with Indole: The final step involves coupling the pyridazinone-furan intermediate with an indole derivative through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The pyridazinone core can be reduced to dihydropyridazinone using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in ethanol at 0°C to room temperature.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Functionalized indole derivatives.
Scientific Research Applications
2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to the bioactive nature of its indole and pyridazinone moieties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving indole-binding proteins.
Mechanism of Action
The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, potentially modulating their activity. The furan and pyridazinone rings may contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(naphthalen-1-yl)acetamide
- 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Uniqueness
Compared to similar compounds, 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide stands out due to the presence of the indole moiety, which is known for its diverse biological activities. This makes it a more versatile candidate for medicinal chemistry applications.
Properties
Molecular Formula |
C18H14N4O3 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C18H14N4O3/c23-17(20-14-4-1-3-13-12(14)8-9-19-13)11-22-18(24)7-6-15(21-22)16-5-2-10-25-16/h1-10,19H,11H2,(H,20,23) |
InChI Key |
HAIDFCNNYUYSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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